[1,2,4]Triazolo[1,5-a]pyridin-6-ol

Catalog No.
S912012
CAS No.
1394969-56-2
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyridin-6-ol

CAS Number

1394969-56-2

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-6-ol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ol

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H

InChI Key

BKACGNZMGNZVIM-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NN2C=C1O

Canonical SMILES

C1=CC2=NC=NN2C=C1O

Synthesis

While there isn't extensive information readily available on the specific research applications of []Triazolo[1,5-a]pyridin-6-ol, several scientific publications detail its synthesis. These reports explore various methods for creating this triazolopyridine derivative. For instance, a 2005 study describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines using trifluoroacetic anhydride under mild conditions.

[1,2,4]Triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound characterized by a fused triazole and pyridine ring system. The structure consists of a triazole ring at the 1,2,4 positions and a hydroxyl group at the 6 position of the pyridine ring. This unique arrangement contributes to its potential biological activities and chemical reactivity. The compound is of interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Involving [1,2,4]Triazolo[1,5-a]pyridin-6-ol primarily include:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger molecules or polymers.
  • Redox Reactions: The triazole moiety can undergo oxidation or reduction, altering its electronic properties and reactivity.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

[1,2,4]Triazolo[1,5-a]pyridin-6-ol exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: It has been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-6-ol can be achieved through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both triazole and pyridine functionalities. This can be achieved via:
    • Refluxing with hydrazine derivatives to form the triazole ring.
    • Using acid catalysts to facilitate the formation of the fused ring structure.
  • Functional Group Modification: Post-synthesis modifications such as hydroxylation or alkylation can be performed to enhance solubility and bioactivity.
  • One-Pot Syntheses: Recent advancements have introduced one-pot synthesis methods that simplify the process while maintaining high yields and purity.

The applications of [1,2,4]Triazolo[1,5-a]pyridin-6-ol span various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for new drugs targeting infections and inflammatory conditions.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agrochemicals aimed at protecting crops from pathogens.
  • Material Science: The compound's unique structure may also find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving [1,2,4]Triazolo[1,5-a]pyridin-6-ol focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition Studies: Research has indicated that it may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Binding Assays: Studies are ongoing to determine its affinity for various receptors associated with pain and inflammation.

These studies are essential for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with [1,2,4]Triazolo[1,5-a]pyridin-6-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
[1,2,3]TriazoleTriazoleAntifungalSimpler structure; less diverse activity
Pyridinyl TriazolesPyridine + TriazoleAntimicrobialVarying substitutions affect activity
3-Amino-[1,2,4]TriazoloAmino-substituted TriazoleAnticancerEnhanced cytotoxicity due to amino group
2-HydroxyquinolineHydroxyquinoline derivativeAntimicrobialDifferent ring system; broader spectrum

The uniqueness of [1,2,4]Triazolo[1,5-a]pyridin-6-ol lies in its specific arrangement of functional groups and fused rings that contribute to its distinct biological profile compared to other similar compounds.

XLogP3

0.4

Dates

Modify: 2024-04-15

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